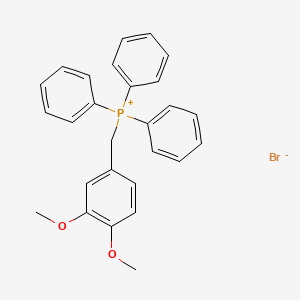

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

Description

The exact mass of the compound (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O2P.BrH/c1-28-26-19-18-22(20-27(26)29-2)21-30(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLALYSCMLUQKSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453255 | |

| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70219-09-9 | |

| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide: Synthesis, Properties, and Applications in the Wittig Reaction

Introduction

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide, a key reagent in modern organic synthesis, serves as a cornerstone for the construction of complex molecular architectures. Identified by the CAS number 70219-09-9 , this phosphonium salt is primarily utilized as a precursor to a Wittig reagent, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][2] Its unique structural features, particularly the electron-donating methoxy groups on the benzyl moiety, influence the reactivity of the corresponding ylide, making it a valuable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed protocol for its application in the Wittig reaction, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in experimental design. The properties of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide are summarized in the table below, compiled from various chemical suppliers and databases.[3][4][5][6]

| Property | Value |

| CAS Number | 70219-09-9 |

| Molecular Formula | C₂₇H₂₆BrO₂P |

| Molecular Weight | 493.38 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[3][5] |

| Melting Point | 239-243 °C[3][4][5] |

| Purity | ≥98% (typically determined by HPLC and/or non-aqueous titration)[3][5] |

| Solubility | Soluble in methanol[6] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place[1][3] |

Synthesis of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

The synthesis of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide is typically achieved through a direct quaternization of triphenylphosphine with 3,4-dimethoxybenzyl bromide. This reaction proceeds via a classic Sₙ2 mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 3,4-dimethoxybenzyl bromide, displacing the bromide ion.

The precursor, 3,4-dimethoxybenzyl bromide, can be synthesized from veratraldehyde, which is in turn prepared from vanillin.[7] This multi-step synthesis involves the methylation of vanillin, followed by reduction of the aldehyde to an alcohol, and subsequent bromination to yield the desired benzyl bromide.[7]

Experimental Protocol: Synthesis of the Phosphonium Salt

The following protocol is adapted from a general method for the synthesis of substituted benzyltriphenylphosphonium bromides, which can be efficiently carried out using microwave irradiation to reduce reaction times and improve yields.[4][8][9]

Materials:

-

3,4-Dimethoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂) for recrystallization

Equipment:

-

Microwave reactor

-

Carbon-coated quartz ampoule or microwave-safe reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a carbon-coated quartz ampoule, combine 3,4-dimethoxybenzyl bromide (1 equivalent) and triphenylphosphine (2 equivalents).

-

Add anhydrous THF to dissolve the reactants.

-

Seal the ampoule and place it in the microwave reactor.

-

After the reaction is complete, cool the ampoule to room temperature.

-

Carefully open the ampoule in a fume hood. A precipitate of the phosphonium salt should be visible.

-

Filter the precipitate and wash it with a small amount of cold THF to remove any unreacted starting materials.

-

For further purification, recrystallize the solid product from dichloromethane.

-

Dry the purified (3,4-Dimethoxybenzyl)triphenylphosphonium bromide under vacuum to obtain a white crystalline solid.

Caption: Synthesis workflow for (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, is a powerful method for the synthesis of alkenes from aldehydes or ketones.[8] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.

Mechanism

The reaction mechanism proceeds through several key steps:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride) to form the corresponding phosphorus ylide. This ylide is a resonance-stabilized species with a nucleophilic carbon.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. In some cases, particularly under lithium-salt-free conditions, the oxaphosphetane may form directly via a [2+2] cycloaddition.

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this step and the overall reaction.

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction

The following is a general protocol for the Wittig reaction using (3,4-Dimethoxybenzyl)triphenylphosphonium bromide and an aldehyde.

Materials:

-

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-butyllithium in hexanes, sodium hydride)

-

Aldehyde (e.g., 4-methoxybenzaldehyde)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for transfer of reagents

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,4-Dimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to the flask and stir to suspend the salt.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base (e.g., n-butyllithium, 1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Stir the mixture at 0°C for 30-60 minutes.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene. The triphenylphosphine oxide byproduct can also be separated during this step.

Applications in Research and Development

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a valuable reagent in the synthesis of various biologically active compounds and materials.[3]

-

Drug Development: This Wittig reagent is instrumental in the synthesis of stilbene derivatives, a class of compounds known for their diverse pharmacological activities. For instance, it can be used in the synthesis of resveratrol analogues, which are being investigated for their potential anticancer, anti-inflammatory, and antioxidant properties. The dimethoxybenzyl moiety is a common structural motif in many natural products and pharmaceutical agents.

-

Materials Science: The ability to form carbon-carbon double bonds with high precision makes this reagent useful in the synthesis of polymers and other advanced materials with specific optical or electronic properties.[3]

-

Organic Synthesis: It serves as a versatile building block in multi-step organic syntheses, allowing for the introduction of the 3,4-dimethoxystyryl group into complex molecules.[3]

Safety and Handling

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a chemical that should be handled with appropriate safety precautions.

-

Hazard Statements: May cause skin and eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling. If in eyes, rinse cautiously with water for several minutes.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a highly effective and versatile reagent for the synthesis of alkenes via the Wittig reaction. Its straightforward preparation, well-defined reactivity, and applicability in the construction of valuable molecules make it an indispensable tool for synthetic chemists in both academic and industrial research settings. A clear understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its successful implementation in the laboratory.

References

-

(3,4-DiMethoxybenzyl)triphenylphosphoniuM BroMide - ChemBK. (2024, April 10). ChemBK. Retrieved February 2, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. Retrieved February 2, 2026, from [Link]

- Preparation method of 3,4-dimethoxybenzyl bromide. (2014). Google Patents.

-

Wittig reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

vinyl triphenylphosphonium bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

- Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). DOI: 10.26717/BJSTR.2021.39.006262

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. ResearchGate. Retrieved February 2, 2026, from [Link]

-

(34-Dimethoxybenzyl)Triphenylphosphonium Bromide 98.0%(HPLC) | PureSynth. (n.d.). PureSynth. Retrieved February 2, 2026, from [Link]

-

The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Sholikhah, E. N., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Retrieved February 2, 2026, from [Link]

- Process for the preparation of phosphonium salts. (1996). Google Patents.

- Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838-9846. DOI: 10.1021/acs.joc.1c00733

-

An expedient synthesis of resveratrol through a highly recoverable palladium catalyst. (2015). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2022). MDPI. Retrieved February 2, 2026, from [Link]

-

An improved synthesis of resveratrol. (2006). PubMed. Retrieved February 2, 2026, from [Link]

-

A Mini Review on the Chemical Synthesis of Resveratrol. (2016). Bentham Science. Retrieved February 2, 2026, from [Link]

Sources

- 1. ijcea.org [ijcea.org]

- 2. biomedres.us [biomedres.us]

- 3. rsc.org [rsc.org]

- 4. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 8. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

Structural Dynamics, Synthetic Architecture, and Bio-Orthogonal Applications

Executive Summary & Structural Analysis

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide (CAS: 70219-09-9) is a quaternary phosphonium salt serving a dual function in modern chemical research: as a pivotal C2-synthon in Wittig olefination for stilbene synthesis and as a lipophilic cation carrier for mitochondrial targeting.

Structurally, the molecule comprises a triphenylphosphine (TPP) headgroup—providing the delocalized cationic charge required for membrane permeation—linked to a veratryl (3,4-dimethoxybenzyl) moiety. The bromide counterion ensures solubility in polar organic solvents while maintaining stability in solid form.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 493.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 239 – 243 °C |

| Solubility | Soluble in DCM, |

| Hygroscopicity | Low (relative to chloride analogs), but store desiccated |

Electronic Character

The 3,4-dimethoxy substitution pattern on the benzyl ring creates an electron-rich aromatic system. In Wittig chemistry, the resulting ylide is semi-stabilized . The methoxy groups donate electron density (via resonance), making the ylide more nucleophilic than nitro-substituted analogs but less reactive than simple alkyl ylides. This nuance is critical for controlling E/Z selectivity during olefination.

Synthetic Architecture

The synthesis of this salt follows a classic

Reaction Mechanism & Protocol

Principle: Nucleophilic Substitution (

Step-by-Step Synthesis Protocol

-

Reagent Prep: Dissolve 1.0 eq of 3,4-dimethoxybenzyl bromide and 1.05 eq of Triphenylphosphine (

) in anhydrous Toluene (0.5 M concentration). -

Reaction: Heat to reflux (

) under an inert Argon atmosphere. -

Duration: Stir vigorously for 24–48 hours. A white precipitate will form progressively.

-

Isolation: Cool the mixture to Room Temperature (RT).

-

Filtration: Collect the solid via vacuum filtration.

-

Purification: Wash the filter cake

with cold diethyl ether to remove unreacted -

Drying: Dry under high vacuum at

for 6 hours.

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for the isolation of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide.

Reactivity Profile: The Wittig Olefination

The primary synthetic utility of this salt is the generation of 3,4-dimethoxystilbenes (analogs of resveratrol and pterostilbene).

Mechanism of Action[2]

-

Deprotonation: Treatment with a base (e.g., NaH, LiHMDS, or NaOMe) removes a benzylic proton to form the Phosphonium Ylide .

-

Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of an aldehyde.

-

Betaine/Oxaphosphetane Formation: A four-membered transition state forms.

-

Collapse: The strong P=O bond formation drives the collapse of the ring, expelling Triphenylphosphine Oxide (TPPO) and releasing the alkene.

Stereochemical Control

-

Conditions for Z-Selectivity: Use salt-free conditions (Li-free bases like NaHMDS) at low temperatures (

). -

Conditions for E-Selectivity: Use thermodynamic control (Schlosser modification) or stabilize the ylide equilibrium.

Wittig Reaction Pathway

Figure 2: Mechanistic pathway of Wittig Olefination using the phosphonium salt.

Medicinal Chemistry: Mitochondrial Targeting

Beyond synthesis, this molecule acts as a Mitochondriotropic Carrier .[1] The Triphenylphosphonium (TPP) cation is a "lipophilic cation"—it possesses a charge delocalized over three phenyl rings, allowing it to pass through hydrophobic membranes without a transporter.[2][3]

The Nernstian Accumulation

Mitochondria maintain a high negative membrane potential (

-

Result: This salt can concentrate 100–500 fold inside the mitochondrial matrix compared to the cytosol.[3]

-

Application: It is used to deliver the 3,4-dimethoxybenzyl moiety (as a probe or antioxidant precursor) or as a control compound in bioenergetic toxicity studies to measure the effect of TPP accumulation on respiration rates.

Analytical Characterization (Validation)

To validate the integrity of the synthesized salt, compare experimental data against these standard spectral markers.

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.60 – 7.80 | Multiplet | 15H | TPP Phenyl protons (Ortho/Meta/Para) |

| 6.90 – 7.10 | Multiplet | 3H | Benzyl Aromatic Ring (H-2, H-5, H-6) |

| 5.35 | Doublet ( | 2H | Benzylic |

| 3.82 | Singlet | 3H | Methoxy ( |

| 3.76 | Singlet | 3H | Methoxy ( |

Carbon NMR ( -NMR)

-

Benzylic Carbon: Doublet around

30.0 ppm ( -

TPP Carbons: Characteristic doublets in the 118–135 ppm range due to C-P coupling.

References

-

Chem-Impex International. (3,4-Dimethoxybenzyl)triphenylphosphonium bromide Product Data. Retrieved from

-

BenchChem. Synthesis and Applications of CAS 70219-09-9.[4] Retrieved from

-

Trnka, J., et al. (2015).[2] Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain.[2]PLOS ONE .[2] Retrieved from [2]

-

TCI Chemicals. Product Specification: D4072. Retrieved from

-

Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications.Chemical Reviews . Retrieved from

Sources

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]

- 3. dovepress.com [dovepress.com]

- 4. (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | 70219-09-9 | Benchchem [benchchem.com]

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide solubility

Topic: (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide: Solubility Profile & Application Guide Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary: The Gateway to Stilbene Synthesis

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a specialized Wittig salt primarily utilized in the synthesis of polyhydroxylated stilbenes, including resveratrol analogs and combretastatin derivatives. Its utility hinges on a precise solubility balance: it must be sufficiently lipophilic to cross mitochondrial membranes (in biological applications) yet sufficiently polar to dissolve in organic reaction media while precipitating cleanly from non-polar anti-solvents during purification.

This guide provides an operational framework for handling this compound, moving beyond basic physical constants to address the "kinetic solubility" challenges often encountered during ylide formation and recrystallization.

Physicochemical Profile

Understanding the dual nature of this molecule—a lipophilic triphenylphosphine head coupled with a polar ionic core—is essential for solvent selection.

| Property | Specification | Mechanistic Implication |

| CAS Number | 70219-09-9 (Generic: 54086-57-6) | Reference standard for regulatory filing. |

| Molecular Weight | ~493.38 g/mol | High MW contributes to steric bulk, aiding |

| Ionic Character | Quaternary Phosphonium Salt | High lattice energy requires polar protic or polar aprotic solvents for dissociation. |

| Hygroscopicity | Moderate to High | Tendency to absorb atmospheric water, leading to "oiling out" during crystallization. |

| Appearance | White/Off-white Crystalline Solid | Yellowing indicates oxidation (phosphine oxide formation) or hydrolysis. |

The Solubility Landscape

The solubility of (3,4-dimethoxybenzyl)triphenylphosphonium bromide is dictated by the competition between its ionic lattice energy and the solvation energy provided by the solvent.

A. Reaction Media (High Solubility / Kinetic Relevance)

-

Dichloromethane (DCM) & Chloroform:

-

Solubility:Excellent (>100 mg/mL) .

-

Use Case: Primary solvents for synthesis and phase-transfer catalysis. The "soft" chloride/bromide anions in these solvents stabilize the large phosphonium cation effectively.

-

-

Tetrahydrofuran (THF):

-

Solubility:Moderate/Low (Suspension).

-

Use Case:Standard Wittig Solvent.

-

Critical Insight: The salt often exists as a suspension in cold THF. Upon addition of a base (e.g., NaH, LiHMDS), the deprotonation generates the neutral (or zwitterionic) ylide, which is significantly more soluble. The reaction visually transitions from a white suspension to a clear yellow/orange solution.

-

B. Purification Media (Recrystallization)

-

Methanol / Ethanol:

-

Solubility:High (Temperature Dependent).

-

Protocol: Dissolve in boiling alcohol; cool slowly. If the salt is too soluble, "oiling out" occurs.

-

-

Acetonitrile:

-

Solubility:Good.

-

Use Case: Alternative recrystallization solvent if alcohols lead to solvolysis.

-

C. Anti-Solvents (Precipitation)

-

Diethyl Ether / Hexanes:

-

Solubility:Negligible.

-

Use Case: Added to DCM or Methanol solutions to force precipitation of the salt or to wash away non-polar impurities (like unreacted triphenylphosphine).

-

Visualizing Solubility Logic

The following decision matrix guides solvent selection based on the experimental stage.

Figure 1: Solvent decision matrix based on experimental intent.

Operational Protocols

Protocol A: The Heterogeneous Wittig Reaction

Context: Synthesizing resveratrol analogs (e.g., 3,5,3',4'-tetramethoxystilbene).

-

Preparation: Dry the phosphonium salt under vacuum (60°C, 4h) to remove trace moisture. Water quenches the ylide immediately.

-

Suspension: Suspend 1.0 eq of (3,4-dimethoxybenzyl)triphenylphosphonium bromide in anhydrous THF (0.1 M concentration). Note: It will not dissolve completely.

-

Ylide Formation: Cool to 0°C. Add Base (e.g., NaH or n-BuLi, 1.1 eq).

-

Observation: The white suspension will thin out and turn a characteristic bright yellow or orange . This color change confirms solubility of the active ylide species.

-

-

Coupling: Add the aldehyde electrophile (dissolved in minimal THF) dropwise.

-

Workup: The color fades as the ylide is consumed. Quench with saturated NH₄Cl.[1]

Protocol B: Recrystallization (The "Oiling Out" Fix)

Context: Removing triphenylphosphine oxide (TPPO) impurities.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol.

-

Seeding: If the solution turns cloudy but looks like oil droplets (liquid-liquid phase separation), add a seed crystal of pure salt immediately.

-

Anti-Solvent Method (Alternative):

-

Dissolve crude in DCM (room temp).

-

Add Diethyl Ether dropwise with vigorous stirring until the solution becomes turbid.

-

Cool in a -20°C freezer. The salt should crystallize as white needles, leaving impurities in the mother liquor.

-

Mechanistic Workflow: Wittig Pathway

This diagram illustrates the phase changes critical to the reaction success.

Figure 2: Phase transition from heterogeneous suspension to homogeneous ylide solution.

Troubleshooting & Stability

-

Oxidation: The benzylic position is susceptible to air oxidation over long periods, forming the phosphine oxide before reaction. Storage: Store under Argon/Nitrogen in a desiccator.

-

Water Contamination: If the salt is "wet," the base (NaH/BuLi) will react with water instead of the salt.

-

Test: Add a small amount of base.[2] If gas evolves (H₂) but no color change (yellow) occurs, the salt is wet.

-

-

Removal of TPPO: Triphenylphosphine oxide is a difficult byproduct.

-

Solution: The bromide salt product (if the reaction fails) is water-soluble (hot); TPPO is not. Trituration with hot hexanes removes TPPO but leaves the salt/product behind.

-

References

-

Synthesis of Resveratrol Analogs

-

Wittig Reaction Mechanisms

-

Mitochondrial Targeting (TPP Cations)

- Title: Targeting antioxidants to mitochondria by conjugation to lipophilic c

- Source:Annual Review of Pharmacology and Toxicology.

-

URL:[Link]

- General Solubility Data (TCI Chemicals)

Sources

An In-depth Technical Guide to the Melting Point of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Wittig Reagent's Physical Integrity

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a pivotal precursor in organic synthesis, most notably as a Wittig reagent.[1] The Wittig reaction is a cornerstone of synthetic chemistry, providing a reliable and versatile method for the formation of alkenes from aldehydes or ketones.[2][3] The success of this carbon-carbon bond-forming reaction hinges on the quality of its components, particularly the phosphonium ylide, which is generated in situ from the corresponding phosphonium salt.

The physical and chemical purity of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide is paramount. Impurities can interfere with the generation of the ylide, lead to unwanted side reactions, and ultimately compromise the yield and purity of the target alkene. The melting point of a crystalline solid is one of the most fundamental and accessible indicators of its purity. A sharp, well-defined melting point range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[4][5][6] This guide provides a comprehensive overview of the melting point of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide, the methodology for its accurate determination, and the scientific principles underpinning its significance.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical properties is the foundation of its effective application. The key identifying characteristics of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide are summarized below.

| Property | Value | Source(s) |

| Chemical Name | [(3,4-dimethoxyphenyl)methyl]triphenylphosphonium bromide | [7] |

| CAS Number | 70219-09-9 | [7][8] |

| Molecular Formula | C₂₇H₂₆BrO₂P | [7][8] |

| Molecular Weight | 493.38 g/mol | [7][8] |

| Appearance | White to almost white powder or crystals | [8] |

| Melting Point | 239.0 to 243.0 °C | [7][8] |

Note: Minor variations in the reported melting point, such as 241°C, exist across different suppliers but fall within the established range.[9]

The Scientific Imperative: Why Melting Point Defines Reagent Quality

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. For a pure compound, this transition occurs over a very narrow temperature range. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, results in two observable effects: a lowering of the melting point and a broadening of the melting range.[6]

In the context of the Wittig reaction, the phosphonium salt is the direct precursor to the reactive ylide. Potential impurities could include unreacted starting materials (e.g., triphenylphosphine or 3,4-dimethoxybenzyl bromide), solvents from the synthesis and purification process, or byproducts from side reactions. These contaminants can adversely affect the subsequent olefination step. Therefore, verifying the melting point of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide is not merely a quality control check; it is a critical step that validates the integrity of the reagent and ensures the reproducibility and success of the synthetic protocol.

Caption: The effect of impurities on the crystal lattice and melting point range.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the standardized procedure for determining the melting point of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide using a modern digital melting point apparatus. The causality behind each step is explained to ensure both accuracy and understanding.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Stuart®, Mel-Temp®, or similar)

-

Capillary tubes (sealed at one end)

-

Sample of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide

-

Spatula

-

Mortar and pestle (optional, for pulverizing large crystals)

-

Long glass tube or PVC pipe for packing

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Place a small amount of the crystalline solid on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.

-

Causality: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, which is essential for an accurate reading.[10]

-

-

Loading the Capillary Tube:

-

Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Action: Invert the tube and tap it gently on a hard surface to move the solid to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, several times through a long, narrow tube.[10][11]

-

Action: Repeat until the packed sample height is 2-3 mm.

-

Causality: A sample height greater than 3 mm can lead to an artificially broad melting range because of the temperature differential that will exist from the bottom to the top of the sample.[10] Tightly packing the sample prevents it from shrinking or shifting during heating, which could be mistaken for the onset of melting.

-

-

Melting Point Measurement:

-

Action: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Action: Set a "ramp rate" to heat the sample rapidly to approximately 20°C below the expected melting point (i.e., to ~220°C).

-

Causality: This initial rapid heating saves time without sacrificing accuracy.

-

Action: Once the temperature reaches ~220°C, reduce the heating rate significantly, to 1-2°C per minute.[11]

-

Causality: A slow heating rate is crucial as the melting point is approached. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the melting transition.[10]

-

-

Observation and Data Recording:

-

Action: Observe the sample carefully through the magnifying eyepiece.

-

Action: Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Action: Continue heating slowly and record the temperature at which the last solid crystal liquefies completely. This is the end of the melting range.[10][11]

-

Self-Validation: The recorded data should be a range (e.g., 239.5 - 241.0°C). A narrow range (1-2°C) is a strong indicator of high purity. A broad range (>3-4°C) suggests the presence of impurities.

-

Caption: Standard workflow for melting point determination.

Conclusion: A Fundamental Parameter for Synthetic Success

The melting point of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide, established to be in the range of 239.0 to 243.0 °C , is a critical physical constant that serves as a primary indicator of its purity.[7][8] For scientists engaged in organic synthesis, particularly those utilizing the Wittig reaction for the construction of complex molecules in pharmaceutical and materials science research, the verification of this parameter is indispensable. An accurately determined, sharp melting range provides confidence in the reagent's quality, ensuring the integrity of the experimental process and the reliability of the synthetic outcome. Adherence to the detailed protocol outlined in this guide will enable researchers to validate their starting materials effectively, fostering reproducibility and advancing scientific discovery.

References

-

(3,4-DiMethoxybenzyl)triphenylphosphoniuM BroMide. ChemBK. [Link]

-

(4-Methoxybenzyl)(triphenyl)phosphonium bromide. LookChem. [Link]

-

Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. International Journal of Chemistry and Materials Research. [Link]

-

(3,4-Dimethoxybenzyl)Triphenylphosphonium Bromide 98.0%(HPLC). PureSynth. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Comparison of Traditional and Alternative Wittig Reactions. Opus: University of Lethbridge Research Repository. [Link]

-

Crystal structure of (3,4-dimethoxybenzyl)triphenylphosphonium bromide ethanol solvate, C29H32BrO3P. ResearchGate. [Link]

-

Spectral study of phosphonium salts synthesized from Michael acceptors. ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. [Link]

-

Experiment (1) Determination of Melting Points. ResearchGate. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Swarthmore College. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. delval.edu [delval.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chembk.com [chembk.com]

- 8. (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | 70219-09-9 | TCI AMERICA [tcichemicals.com]

- 9. pure-synth.com [pure-synth.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Technical Monograph: Handling and Applications of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

This technical guide provides a comprehensive analysis of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide , synthesizing safety data, mechanistic insights, and experimental protocols for high-stakes research environments.

Executive Summary

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide (CAS: 70219-09-9) is a specialized Wittig reagent critical to the synthesis of methylated stilbenes, including analogs of resveratrol and combretastatin (e.g., DMU-212). Unlike simple alkyl phosphonium salts, the electron-donating methoxy groups on the benzyl ring create a "semi-stabilized" ylide intermediate. This unique electronic character dictates specific handling protocols to manage hygroscopicity and tailored reaction conditions to control E/Z stereoselectivity. This guide bridges the gap between standard safety data and practical application in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | (3,4-Dimethoxybenzyl)triphenylphosphonium bromide |

| CAS Number | 70219-09-9 |

| Molecular Formula | C₂₇H₂₆BrO₂P |

| Molecular Weight | 493.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 239 – 243 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in cold water, Et₂O |

| Hygroscopicity | Moderate (Requires desiccated storage) |

Part 2: Hazard Identification & Risk Management (Interpreted SDS)

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the specific risks in a synthesis context stem from its ionic nature and fine particulate form.

Core Hazards (GHS Classification)

-

H315 (Skin Irritation): The salt can hydrolyze slightly on moist skin, creating acidic micro-environments.

-

H319 (Eye Irritation): Particulates are abrasive and chemically irritating.

-

H335 (Respiratory Irritation): Fine dust inhalation poses a significant risk to mucous membranes.

Advanced Handling Protocols

Expert Insight: The primary operational risk is not acute toxicity, but hygroscopicity . Moisture absorption deactivates the salt, leading to incorrect stoichiometry in Wittig reactions.

Visualization: Safety Decision Matrix

The following decision tree outlines the required safety posture based on operational scale.

Figure 1: Operational safety decision matrix for handling phosphonium salts, prioritizing moisture control and dust containment.

Part 3: Synthetic Utility & Mechanism[1][2][3]

The "Semi-Stabilized" Ylide Challenge

In the Wittig reaction, the nature of the ylide determines the stereochemical outcome (E vs. Z alkene).[1][2]

-

Non-stabilized ylides (alkyl groups)

Z-selective (Kinetic control).[1][3] -

Stabilized ylides (ester/ketone groups)

E-selective (Thermodynamic control). -

This Compound: The 3,4-dimethoxybenzyl group forms a semi-stabilized ylide . The aryl ring provides some resonance stabilization, but the electron-donating methoxy groups destabilize the negative charge relative to a nitro- or carbonyl-substituted benzyl ylide.

Consequence: Reactions typically yield mixtures of E and Z isomers (often near 50:50 or 60:40). To bias this towards the E-isomer (trans), researchers often employ the Schlosser Modification or use specific solvent/base combinations (e.g., MeOH/NaOMe) that favor thermodynamic equilibration.

Visualization: Mechanistic Pathway

Figure 2: The Wittig reaction pathway.[4] The stability of the 'Ylide' intermediate dictates the stereochemistry of the 'Alkene'.

Part 4: Experimental Protocol (Self-Validating)

Case Study: Synthesis of 3,4,3',4'-Tetramethoxystilbene

This protocol is designed for high reproducibility, utilizing Phase Transfer Catalysis (PTC) or standard anhydrous conditions. The PTC method is often preferred for semi-stabilized ylides to simplify workup.

Reagents

-

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide (1.0 eq)

-

3,4-Dimethoxybenzaldehyde (1.0 eq)

-

Dichloromethane (DCM) [Solvent]

-

50% Aqueous NaOH [Base]

-

18-Crown-6 (Catalytic amount) [Phase Transfer Catalyst]

Step-by-Step Methodology

-

Preparation (Inert Atmosphere not strictly required for PTC, but recommended):

-

Dissolve 5.0 mmol (2.47 g) of the phosphonium salt and 5.0 mmol (0.83 g) of 3,4-dimethoxybenzaldehyde in 20 mL of DCM.

-

Validation Check: Ensure the solution is clear. Turbidity indicates moisture or impurities.

-

-

Initiation:

-

Add catalytic 18-Crown-6 (20 mg).

-

While stirring vigorously, add 5 mL of 50% aqueous NaOH dropwise.

-

Observation: The organic layer may change color (often transient yellow/orange) indicating ylide formation and immediate reaction.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Silica gel, Hexane:EtOAc 4:1). The spot for the phosphonium salt (baseline) should disappear; a new fluorescent spot (Stilbene) will appear near

0.6.

-

-

Workup (Critical for Purity):

-

Separate the organic layer.[5] Wash the aqueous layer twice with DCM (2 x 10 mL).

-

Combine organic layers and wash with water (2x) and Brine (1x) to remove the base and catalyst.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude residue contains the product and Triphenylphosphine oxide (Ph₃PO).

-

Expert Tip: Ph₃PO is difficult to remove.[5] Triturate the solid residue with cold Ethanol or Diethyl Ether. The stilbene product is often less soluble than the oxide in ether, or crystallizes preferentially from ethanol.

-

Recrystallize from Ethanol to isolate the E-isomer (trans-stilbene), as it packs better into the crystal lattice than the Z-isomer.

-

Part 5: Storage & Stability

-

Shelf Life: 24 months if stored correctly.

-

Conditions: Store at room temperature (15-25°C) in a tightly sealed container.

-

Desiccation: Due to the bromide counter-ion, the salt is hygroscopic. Store in a desiccator or under an inert atmosphere (Argon/Nitrogen) if the bottle is frequently opened.

-

Incompatibility: Strong oxidizing agents.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (3,4-Dimethoxybenzyl)triphenylphosphonium bromide. Link

-

Ma, Y., et al. (2018).[6] "Wittig Reaction Stereoselectivity: The Role of Ylide Stabilization." Master Organic Chemistry. Link

- Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in the Wittig reaction of non-stabilized and semi-stabilized ylides." Topics in Stereochemistry.

- Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. (Foundational text for using this salt in drug dev).

-

PubChem. (2024). Compound Summary: (3,4-Dimethoxybenzyl)triphenylphosphonium bromide. National Library of Medicine. Link

Sources

The Versatile Wittig Reagent: A Technical Guide to (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide in Modern Organic Synthesis

Introduction: Unveiling a Key Player in Olefination Chemistry

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide stands as a pivotal reagent in the arsenal of synthetic organic chemists, particularly for its role in the construction of complex molecular architectures. This phosphonium salt is a cornerstone of the Wittig reaction, a Nobel Prize-winning methodology for the synthesis of alkenes from carbonyl compounds. Its utility is especially pronounced in the synthesis of stilbenes and their derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2] This guide provides an in-depth exploration of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide, from its synthesis to its application in the stereoselective formation of carbon-carbon double bonds, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization. The dimethoxybenzyl moiety of this reagent is frequently incorporated into molecules targeting a range of therapeutic areas, making this compound a valuable building block in the journey from discovery to drug candidate.

Synthesis of the Reagent: From Precursor to Phosphonium Salt

A robust and reliable synthesis of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide is fundamental to its application. The most common and efficient laboratory-scale preparation involves a two-step process commencing from the readily available 3,4-dimethoxybenzaldehyde.

Step 1: Reduction of 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxybenzyl Alcohol

The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 3,4-dimethoxybenzyl alcohol as a crude product, which is often of sufficient purity for the next step.[3]

Step 2: Conversion of 3,4-Dimethoxybenzyl Alcohol to (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

The subsequent step involves the conversion of the alcohol to the corresponding phosphonium salt. This can be achieved by first converting the alcohol to a bromide followed by reaction with triphenylphosphine, or via a one-pot procedure.

Experimental Protocol (Two-Step):

-

Dissolve 3,4-dimethoxybenzyl alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (0.4 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates complete conversion.

-

Carefully quench the reaction with ice-water and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the crude 3,4-dimethoxybenzyl bromide.

-

Dissolve the crude bromide and triphenylphosphine (1.1 equivalents) in a suitable solvent like toluene or acetonitrile.

-

Heat the mixture to reflux for several hours. The phosphonium salt will often precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine, and dry under vacuum to afford pure (3,4-Dimethoxybenzyl)triphenylphosphonium bromide.[4]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of the target phosphonium salt.

The Wittig Reaction: Mechanism and Stereochemical Considerations

The Wittig reaction is a cornerstone of alkene synthesis, proceeding through the reaction of a phosphorus ylide with a carbonyl compound. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

The generally accepted mechanism involves the following key steps:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base to form a phosphorus ylide (also known as a phosphorane). The choice of base is critical and depends on the acidity of the α-proton. For benzylphosphonium salts, bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) are commonly employed.[5]

-

Nucleophilic Attack and Betaine Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a zwitterionic intermediate called a betaine.

-

Oxaphosphetane Formation: The betaine undergoes a cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Decomposition to Products: The oxaphosphetane is unstable and rapidly decomposes in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E to Z isomers of the resulting alkene) is influenced by several factors, including the nature of the substituents on the ylide, the reaction conditions (solvent, temperature, and presence of lithium salts), and the structure of the carbonyl compound. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. Benzyl-derived ylides, such as the one formed from (3,4-dimethoxybenzyl)triphenylphosphonium bromide, are considered semi-stabilized. These ylides often provide a mixture of E and Z isomers, although reaction conditions can be tuned to favor one over the other.[5]

Diagram of the Wittig Reaction Mechanism

Caption: The mechanistic pathway of the Wittig reaction.

Application in the Synthesis of Bioactive Stilbenoids: The Case of Combretastatin A-4 Analogs

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide and its analogs are instrumental in the synthesis of various bioactive natural products and their derivatives. A prominent example is the synthesis of combretastatin A-4, a potent anti-cancer agent that acts as a tubulin polymerization inhibitor. While the natural product has a 3,4,5-trimethoxy substitution pattern on one of the aromatic rings, the Wittig reaction with (3,4-dimethoxybenzyl)triphenylphosphonium bromide can be employed to generate a library of structurally related analogs for structure-activity relationship (SAR) studies.

Exemplary Protocol: Synthesis of a Combretastatin A-4 Analog

This protocol describes the synthesis of a trans-stilbene derivative, a common structural motif in combretastatin analogs, using (3,4-dimethoxybenzyl)triphenylphosphonium bromide and a substituted benzaldehyde.

Materials:

-

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide

-

Substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or an aqueous system)

-

Ethyl acetate

-

Hexanes

-

Brine

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3,4-Dimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Add a strong base, such as potassium tert-butoxide (1.2 equivalents), portion-wise. The formation of the ylide is often indicated by a color change to deep orange or red.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Wittig Reaction: Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which contains the desired stilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The less polar stilbene product will typically elute before the more polar triphenylphosphine oxide.

| Aldehyde Reactant | Base | Solvent | Time (h) | Yield (%) of trans-Stilbene | Reference |

| 3-Hydroxy-4-methoxybenzaldehyde | NaOH (5M aq.) | Water | 8 | 52.2 | [6] |

| 4-Nitrobenzaldehyde | KOH | Dichloromethane | - | - | [7] |

| Benzaldehyde | NaOH (50% aq.) | Dichloromethane | 0.5-1 | - | BenchChem |

Note: The yields can vary significantly based on the specific reactants and reaction conditions.

Safety and Handling

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9][10] Use in a well-ventilated area or a fume hood. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) for (3,4-Dimethoxybenzyl)triphenylphosphonium bromide before use for comprehensive safety information.

Conclusion

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a highly valuable and versatile reagent in organic synthesis. Its primary application in the Wittig reaction enables the efficient and often stereoselective synthesis of stilbene derivatives, which are crucial scaffolds in drug discovery and materials science. A thorough understanding of its synthesis, the mechanism of the Wittig reaction, and appropriate experimental protocols are essential for its successful implementation in research and development. The insights and procedures detailed in this guide are intended to empower researchers to confidently and effectively utilize this powerful synthetic tool in their endeavors to create novel and complex molecules.

References

-

Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). Retrieved from [Link]

- Preparation method of 3,4-dimethoxybenzyl bromide. (n.d.). Google Patents.

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Retrieved from [Link]

-

Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved from [Link]

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv. Retrieved from [Link]

-

Benefits of Unconventional Methods in the Total Synthesis of Natural Products. (2018, December 14). (PDF). Retrieved from [Link]

-

Crystal structure of (3,4-dimethoxybenzyl)triphenylphosphonium bromide ethanol solvate, C29H32BrO3P. (2025, December 18). ResearchGate. Retrieved from [Link]

- Preparation method of trans-stilbene compound and water-soluble derivative of compound. (n.d.). Google Patents.

-

Synthesis of a variety of stilbene derivatives. Reaction conditions:... (n.d.). ResearchGate. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. Retrieved from [Link]

-

Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Carl ROTH. Retrieved from [https://www.carlroth.com/medias/SDB-9651-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzgxMDQ0MjQ0Nzgu cGRmfGU4YjM4ZGUzYjM4YjQwZWIxYjM3YjQ2YjQ0ZGE4ZGYzYjQxYjQzYjQzYjQ0YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0]([Link] cGRmfGU4YjM4ZGUzYjM4YjQwZWIxYjM3YjQ2YjQ0ZGE4ZGYzYjQxYjQzYjQzYjQ0YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0)

-

Total (Bio)Synthesis: Strategies of Nature and of Chemists. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijcea.org [ijcea.org]

- 4. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CN103214354A - Preparation method of trans-stilbene compound and water-soluble derivative of compound - Google Patents [patents.google.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Reagent in Modern Synthesis

In the landscape of contemporary organic chemistry, the strategic construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. Among the arsenal of synthetic methodologies, the Wittig reaction stands as a robust and highly reliable tool for olefination. Central to this transformation are phosphonium ylides, transient species generated from their corresponding phosphonium salt precursors. This guide provides an in-depth exploration of a particularly valuable member of this class: (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide.

This document moves beyond a mere recitation of data, offering a holistic perspective for the practicing researcher. We will delve into the causality behind its reactivity, the nuances of its synthesis and characterization, and its practical application in contexts ranging from fundamental organic synthesis to the intricate pathways of drug discovery. The protocols and mechanistic discussions herein are presented to not only inform but also to empower researchers to confidently and effectively utilize this versatile reagent in their own endeavors.

Core Physicochemical and Structural Characteristics

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that presents as a white crystalline powder under ambient conditions.[1] Its structure, featuring a lipophilic triphenylphosphine moiety and a dimethoxy-substituted benzyl group, imparts a unique combination of reactivity and solubility that underpins its utility.

A comprehensive summary of its key physical and chemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₆BrO₂P | [1] |

| Molecular Weight | 493.38 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 239 - 243 °C | [1][2] |

| Solubility | Soluble in methanol | |

| CAS Number | 70219-09-9 | [1] |

The structural integrity of this compound has been confirmed through single-crystal X-ray diffraction studies of its ethanol solvate. These studies reveal a triclinic crystal system and provide precise bond lengths and angles, confirming the quaternary phosphonium center bonded to the three phenyl rings and the 3,4-dimethoxybenzyl group.[3] This empirical data provides the authoritative grounding for our understanding of its three-dimensional structure.

Synthesis and Spectroscopic Characterization: A Validating Workflow

The reliable synthesis and rigorous characterization of a reagent are paramount to ensuring reproducible experimental outcomes. This section details a field-proven protocol for the preparation of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide and the analytical methods for its validation.

Synthetic Protocol: Quaternization of Triphenylphosphine

The synthesis of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide is typically achieved through a direct Sₙ2 reaction between triphenylphosphine and 3,4-dimethoxybenzyl bromide.[4] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,4-dimethoxybenzyl bromide and displacing the bromide ion to form the stable phosphonium salt.

Caption: Synthetic workflow for (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of triphenylphosphine and 3,4-dimethoxybenzyl bromide.

-

Solvent Addition: Add a suitable solvent, such as acetonitrile or tetrahydrofuran, to dissolve the reactants.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85 °C) and maintain for a period of 24-72 hours to ensure the reaction proceeds to completion.[4]

-

Product Isolation: After cooling the reaction mixture to room temperature, the phosphonium salt will often precipitate. The product can be collected by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization if necessary.

-

Drying: Dry the purified product under vacuum to yield the final (3,4-Dimethoxybenzyl)triphenylphosphonium bromide as a white solid.

Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized phosphonium salt.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the protons of the triphenylphosphine groups and distinct signals for the protons on the 3,4-dimethoxybenzyl moiety. The benzylic methylene protons adjacent to the phosphorus atom typically appear as a doublet due to coupling with the ³¹P nucleus.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Characteristic P⁺-C stretching vibrations are expected to appear in the fingerprint region, typically around 1436 cm⁻¹ and 1107 cm⁻¹.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation. Electrospray ionization (ESI) is a suitable technique, which will show a prominent peak corresponding to the [(C₂₇H₂₆O₂P)⁺] ion.

The Wittig Reaction: Mechanism and Application

The primary application of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide is as a precursor to a phosphorus ylide for use in the Wittig reaction.[1] This reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[7]

Mechanistic Pathway

The overall process can be broken down into two critical stages: ylide formation and the subsequent olefination reaction.

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the highly nucleophilic phosphorus ylide.[7][8]

-

Olefin Synthesis: The ylide then reacts with a carbonyl compound (aldehyde or ketone). The reaction is believed to proceed through a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[9] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]

Caption: Generalized mechanism of the Wittig Reaction.

Step-by-Step Experimental Protocol for a Wittig Reaction:

-

Ylide Generation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend (3,4-Dimethoxybenzyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Base Addition: Slowly add a solution of a strong base, such as n-butyllithium in hexanes, dropwise. The formation of the ylide is often indicated by a distinct color change.[8]

-

Carbonyl Addition: After stirring for a short period to ensure complete ylide formation, add a solution of the desired aldehyde or ketone in anhydrous THF dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired alkene.

Significance in Drug Development and Medicinal Chemistry

The utility of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide extends significantly into the realm of drug development and medicinal chemistry.[1] Its role is twofold: as a key building block in the synthesis of complex bioactive molecules and as a potential component in drug delivery systems.

The 3,4-dimethoxybenzyl (or veratryl) moiety is a common structural motif in a wide range of natural products and pharmacologically active compounds. For instance, this reagent is a crucial intermediate for the synthesis of compounds like tetrahydropalmatine, an alkaloid with various pharmacological effects.[10] The Wittig reaction, enabled by this phosphonium salt, provides a strategic and efficient method for constructing olefinic linkages within target molecules that may be difficult to access through other means.

Furthermore, the lipophilic cation character of phosphonium salts has been explored for targeted drug delivery, particularly to mitochondria. While this specific application is more established for other triphenylphosphonium derivatives, the inherent properties of (3,4-Dimethoxybenzyl)triphenylphosphonium bromide make it a candidate for such research.[4] Its ability to facilitate the synthesis of bioactive compounds makes it an invaluable tool for medicinal chemists working on the discovery and development of new therapeutic agents.[1][4]

Conclusion

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is more than just a chemical compound; it is a versatile and enabling tool for the modern synthetic chemist. Its well-defined physical properties, straightforward synthesis, and, most importantly, its reliable performance in the Wittig reaction make it an indispensable reagent for the construction of complex organic molecules. From the synthesis of natural products to the development of novel pharmaceuticals, its impact is significant and far-reaching. This guide has sought to provide both the foundational knowledge and the practical insights necessary for researchers to harness the full potential of this powerful synthetic building block.

References

-

Boldt, A. M. Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis - The Royal Society of Chemistry. [Link]

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE. [Link]

- Preparation method of 3,4-dimethoxybenzyl bromide - Google P

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. - ResearchGate. [Link]

-

Matsjeh, S., et al. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 2015. [Link]

-

Li, X., et al. Crystal structure of (3,4-dimethoxybenzyl)triphenylphosphonium bromide ethanol solvate, C29H32BrO3P. Zeitschrift für Kristallographie - New Crystal Structures, 2025. [Link]

-

(4-Methoxybenzyl)(triphenyl)phosphonium bromide - LookChem. [Link]

-

(3,4-DiMethoxybenzyl)triphenylphosphoniuM BroMide - ChemBK. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. [Link]

-

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide | C27H26BrO2P - PubChem. [Link]

-

Ashenhurst, J. Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

Wittig Reaction - Chemistry LibreTexts. [Link]

-

The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]

-

Harnessing the cyclization strategy for new drug discovery - PMC - PubMed Central. [Link]

-

Benzaldehyde, 3,4-dimethoxy- - the NIST WebBook. [Link]

-

Deconstructing the Drug Development Process: The New Face of Innovation - PMC. [Link]

-

the role of triphenylphosphine in wittig reaction synthesis - BDMAEE. [Link]

-

2 1 H NMR Spectrum of (3-Fluorobenzyl)triphenylphosphonium Bromide (180d) | Download Scientific Diagram - ResearchGate. [Link]

-

Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Supporting Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | 70219-09-9 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

spectroscopic data for (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

Introduction

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C₂₇H₂₆BrO₂P and a molecular weight of approximately 493.38 g/mol .[1][2] It serves as a crucial reagent in organic synthesis, most notably as a precursor for the corresponding ylide in the Wittig reaction. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon double bonds with high stereoselectivity. The compound's utility extends to materials science, where it can act as a stabilizing agent in the formulation of advanced polymers.[1]

Given its role as a precise building block, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and quality before use in sensitive synthetic applications. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide, providing researchers and drug development professionals with the necessary framework for its comprehensive characterization.

Synthesis and Structural Context

A fundamental understanding of the compound's synthesis informs its analytical characterization. (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide is typically synthesized through a standard quaternization reaction. This involves the reaction of triphenylphosphine with 3,4-dimethoxybenzyl bromide, often in a polar aprotic solvent like dichloromethane (DCM) or toluene under inert conditions.[3]

The reaction proceeds via an Sₙ2 mechanism where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 3,4-dimethoxybenzyl bromide, displacing the bromide ion. The resulting product is an ionic salt, which often precipitates from the reaction mixture and can be purified by recrystallization.[3] This synthetic pathway directly establishes the key structural linkages that are subsequently verified by spectroscopy: the bond between the benzylic carbon and the phosphorus atom, and the presence of the distinct dimethoxybenzyl and triphenyl moieties.